Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride

CAS No.: 1220019-62-4

Cat. No.: VC2687558

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220019-62-4 |

|---|---|

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | ethyl 3-piperidin-4-yloxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-4-3-5-13(10-11)18-12-6-8-15-9-7-12;/h3-5,10,12,15H,2,6-9H2,1H3;1H |

| Standard InChI Key | PSYZLHWNRCFRMD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

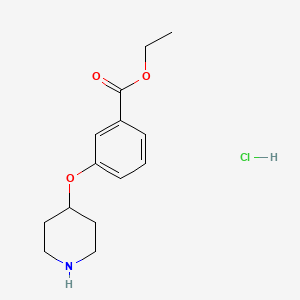

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No: 1220019-62-4) is a chemical entity with molecular formula C14H20ClNO3 and molecular weight of 285.76 g/mol. Structurally, this compound is characterized by the presence of a benzoate moiety connected to a piperidine ring through an oxygen bridge at the 4-position of the piperidine. The compound exists as the hydrochloride salt, which enhances its stability and solubility properties for research applications.

The structural architecture of this molecule features three key components: an ethyl benzoate group, a piperidine ring, and the connecting oxygen linkage. This arrangement creates a molecule with potential for specific receptor interactions and pharmacological activities. The substitution pattern on the benzoate ring (at position 3) distinguishes this compound from related structural analogs.

Key Identifiers and Chemical Properties

The compound is precisely identified through various chemical descriptors that enable researchers to accurately reference and work with this substance. Table 1 summarizes the essential chemical identifiers for Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride.

| Property | Value |

|---|---|

| CAS Number | 1220019-62-4 |

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | ethyl 3-piperidin-4-yloxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-4-3-5-13(10-11)18-12-6-8-15-9-7-12;/h3-5,10,12,15H,2,6-9H2,1H3;1H |

| Standard InChIKey | PSYZLHWNRCFRMD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl |

Table 1: Chemical identifiers of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride.

Synthesis Methodologies

The synthesis of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride typically involves a multi-step process featuring reactions between benzoic acid derivatives and piperidine components. A standard synthetic approach begins with the appropriate substituted benzoic acid, which undergoes esterification to form the ethyl benzoate derivative. This is followed by coupling with the piperidine component through an etherification reaction.

A common synthetic method involves heating a mixture of an appropriately substituted benzoate (typically a hydroxybenzoate) with a halogenated piperidine derivative in the presence of a base such as potassium carbonate. The reaction is typically conducted in a suitable solvent like amyl acetate, followed by phase separation and precipitation of the hydrochloride salt using aqueous hydrochloric acid. This approach ensures good yield and purity of the final product.

Synthetic Challenges and Considerations

The synthesis of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride requires careful control of reaction conditions to achieve optimal yields and minimize side reactions. Several key factors influence the success of the synthesis:

-

The selection of appropriate protecting groups for the piperidine nitrogen

-

Control of the etherification conditions to ensure regioselective coupling

-

Careful management of the salt formation step to obtain the pure hydrochloride form

-

Purification techniques that effectively remove reaction by-products

These synthetic considerations are important for researchers seeking to prepare this compound for further study, as the purity and structural integrity of the final product significantly impact its usefulness in downstream applications.

Biological Activity and Research Applications

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride has demonstrated potential biological activities that make it valuable for pharmacological research. Compounds with similar structural features often interact with neurotransmitter systems and various cellular pathways, suggesting this molecule may have comparable effects. While specific biological targets and mechanisms remain an area of ongoing investigation, the compound's structural elements suggest possible interaction with membrane receptors or enzyme systems.

Comparison with Related Compounds

Understanding the biological potential of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride can be enhanced by comparing it with structurally related compounds. Table 2 presents a comparative analysis with similar chemical entities:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride | C14H20ClNO3 | 285.76 g/mol | 3-position benzoate with 4-piperidinyloxy group |

| Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | C13H18ClNO3 | 271.74 g/mol | 4-position benzoate with 3-pyrrolidinyloxy group |

| Ethyl 4-(3-aminopropoxy)benzoate hydrochloride | C12H18ClNO3 | 259.73 g/mol | 4-position benzoate with linear aminopropoxy group |

| Ethyl 3,4-dihydroxybenzoate | C9H10O4 | 182.17 g/mol | Dihydroxy substitution pattern without nitrogen |

Table 2: Comparative analysis of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride with related compounds .

These structural relationships suggest that Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride likely shares some biological properties with its analogs, particularly in terms of binding profiles and potential pharmacokinetic characteristics. The position of substitution (3 versus 4) on the benzoate ring, along with the size and nature of the nitrogen-containing ring system (piperidine versus pyrrolidine), can significantly influence receptor selectivity and biological activity.

Pharmaceutical Research Applications

Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride is primarily used in scientific research, particularly in studies related to pharmacology and medicinal chemistry. Its potential applications include:

-

Serving as an intermediate in the synthesis of more complex pharmaceutical compounds

-

Functioning as a chemical probe for investigating biological pathways

-

Use in structure-activity relationship (SAR) studies to understand receptor binding properties

-

Development of potential therapeutic agents targeting specific cellular processes

The compound's utility in research is enhanced by its well-defined structure and the possibility of further chemical modifications. Researchers can use this compound as a starting point for creating libraries of related molecules with optimized properties for specific biological targets.

Current Research Directions

Current research involving Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride and structurally similar compounds focuses on several key areas:

-

Investigation of receptor binding profiles and selectivity

-

Evaluation of potential neurological activities

-

Development of structure-activity relationships

-

Assessment of pharmacokinetic properties and metabolic stability

These research directions highlight the ongoing interest in this class of compounds and their potential significance in pharmaceutical development. While the specific therapeutic targets remain areas of active investigation, the structural features of this compound suggest promising applications in multiple research fields.

Analytical Methods for Identification and Characterization

The identification and characterization of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride typically involve several complementary analytical techniques. These methods collectively provide a comprehensive profile of the compound's identity, purity, and structural integrity.

Common analytical approaches include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

X-ray crystallography for definitive structural characterization

These analytical methods provide researchers with the necessary tools to verify the identity and quality of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride samples before use in experimental procedures. The combination of spectroscopic and chromatographic techniques offers a robust approach to compound characterization.

Future Research Perspectives

The continued investigation of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride presents several promising research avenues. As pharmaceutical research increasingly focuses on targeted therapies with improved selectivity profiles, compounds with well-defined structural and chemical properties become valuable starting points for drug discovery campaigns.

Future research directions may include:

-

Expanded structure-activity relationship studies to optimize biological activity

-

Investigation of potential interactions with specific receptor systems

-

Development of modified derivatives with enhanced pharmacokinetic properties

-

Exploration of alternative synthetic routes for more efficient production

These research directions could potentially expand our understanding of this compound's biological significance and pharmaceutical potential. The structural features of Ethyl 3-(4-piperidinyloxy)benzoate hydrochloride make it an interesting candidate for further investigation across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume